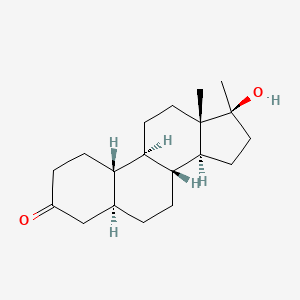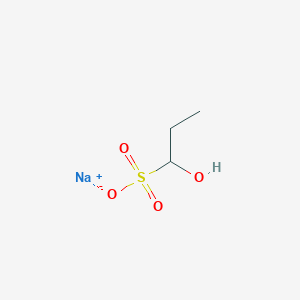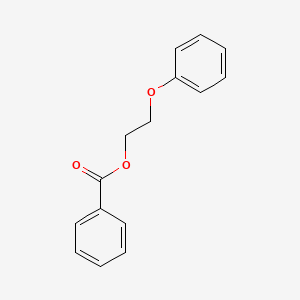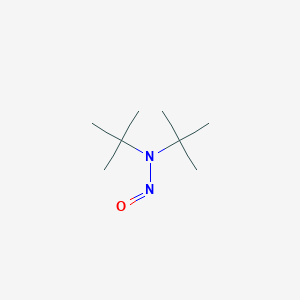
N-Nitroso-ditertbutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-ditertbutylamine is a chemical compound with the molecular formula C8H18N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-ditertbutylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with tert-butyl nitrite at ambient temperature, leading to the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite as a nitrosating agent is common due to its efficiency and stability under industrial conditions .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-ditertbutylamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
N-Nitroso-ditertbutylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other nitrosamines and related compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Used in the production of rubber and other industrial materials where nitrosamines are required.
Mechanism of Action
The mechanism of action of N-Nitroso-ditertbutylamine involves the interaction of the nitroso group with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the modification of proteins, DNA, and other cellular components, potentially leading to biological effects such as mutagenicity and carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiisopropylamine
- N-Nitrosodipropylamine
- N-Nitrosodibutylamine
- N-Nitrosopiperidine
- N-Nitrosopyrrolidine
- N-Nitrosomorpholine
Uniqueness
N-Nitroso-ditertbutylamine is unique due to its specific structure, which includes two tert-butyl groups. This structural feature influences its reactivity and stability compared to other nitrosamines. The presence of bulky tert-butyl groups can also affect its interactions with biological molecules and its overall chemical behavior .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-ditert-butylnitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)10(9-11)8(4,5)6/h1-6H3 |
InChI Key |
TXXLGIQMTZNKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(C)(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


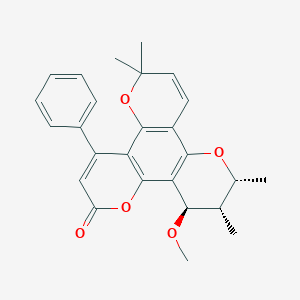


![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
